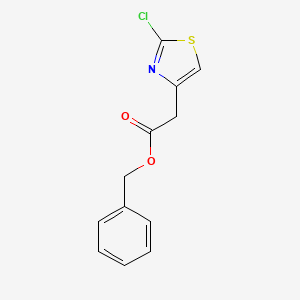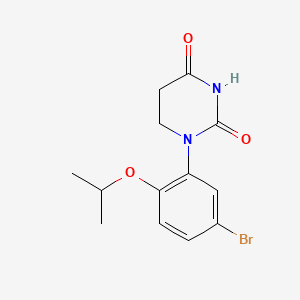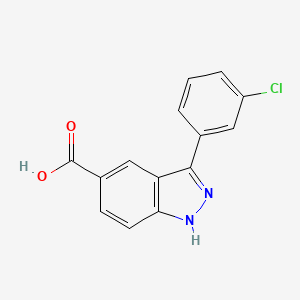
1-(2,2,2-Trifluoroacetyl)azepane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2,2-Trifluoroacetyl)azepane-2-carboxylic acid is a chemical compound with the molecular formula C9H12F3NO3 and a molecular weight of 239.19 g/mol This compound features a seven-membered azepane ring, a trifluoroacetyl group, and a carboxylic acid group
Méthodes De Préparation
The synthesis of 1-(2,2,2-Trifluoroacetyl)azepane-2-carboxylic acid typically involves the reaction of azepane derivatives with trifluoroacetic anhydride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of advanced catalytic processes to enhance yield and purity.
Analyse Des Réactions Chimiques
1-(2,2,2-Trifluoroacetyl)azepane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert the trifluoroacetyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroacetyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines
Applications De Recherche Scientifique
1-(2,2,2-Trifluoroacetyl)azepane-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and chemical processes
Mécanisme D'action
The mechanism of action of 1-(2,2,2-Trifluoroacetyl)azepane-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoroacetyl group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The azepane ring provides structural stability and contributes to the compound’s overall reactivity .
Comparaison Avec Des Composés Similaires
1-(2,2,2-Trifluoroacetyl)azepane-2-carboxylic acid can be compared with other azepane derivatives, such as:
Azepane: A simpler compound with a seven-membered ring and no additional functional groups.
Hexahydroazepine: Similar to azepane but fully saturated.
Propriétés
Formule moléculaire |
C9H12F3NO3 |
|---|---|
Poids moléculaire |
239.19 g/mol |
Nom IUPAC |
1-(2,2,2-trifluoroacetyl)azepane-2-carboxylic acid |
InChI |
InChI=1S/C9H12F3NO3/c10-9(11,12)8(16)13-5-3-1-2-4-6(13)7(14)15/h6H,1-5H2,(H,14,15) |
Clé InChI |
YJALRNFPAXQKMG-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(N(CC1)C(=O)C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(2-Amino-2-methyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15304053.png)
![1-[1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine hydrochloride](/img/structure/B15304061.png)

![tert-butyl N-[1-(methylamino)butan-2-yl]carbamate](/img/structure/B15304070.png)


![(6S)-N-methyl-5-azaspiro[2.4]heptane-6-carboxamide hydrochloride](/img/structure/B15304096.png)


![benzyl N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]carbamate](/img/structure/B15304125.png)



